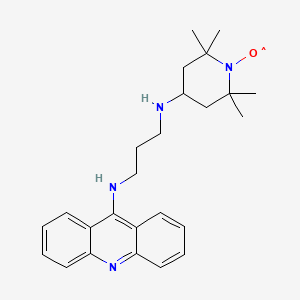
1-Pyrrolidinyloxy, 4-((3-(9-acridinylamino)propyl)amino)-2,2,6,6-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Pyrrolidinyloxy, 4-((3-(9-acridinylamino)propyl)amino)-2,2,6,6-tetramethyl- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines the structural elements of pyrrolidine, acridine, and tetramethyl groups, making it a subject of interest in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidinyloxy, 4-((3-(9-acridinylamino)propyl)amino)-2,2,6,6-tetramethyl- typically involves multi-step organic reactions. The process begins with the preparation of the acridine derivative, followed by the introduction of the pyrrolidine moiety. The final step involves the incorporation of the tetramethyl groups. Common reagents used in these reactions include acridine, pyrrolidine, and methylating agents. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions: 1-Pyrrolidinyloxy, 4-((3-(9-acridinylamino)propyl)amino)-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
科学研究应用
1-Pyrrolidinyloxy, 4-((3-(9-acridinylamino)propyl)amino)-2,2,6,6-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent marker due to the acridine moiety, which is known for its fluorescence properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research, due to the acridine group’s known intercalating properties with DNA.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 1-Pyrrolidinyloxy, 4-((3-(9-acridinylamino)propyl)amino)-2,2,6,6-tetramethyl- involves its interaction with molecular targets such as DNA and proteins. The acridine moiety can intercalate into DNA, disrupting its structure and function, which is particularly useful in cancer therapy. The pyrrolidine and tetramethyl groups may enhance the compound’s stability and solubility, facilitating its biological activity.
相似化合物的比较
Acridine Orange: A well-known fluorescent dye used in cell biology.
Proflavine: Another acridine derivative with antibacterial properties.
Methylene Blue: A compound with similar structural features used in various diagnostic applications.
Uniqueness: 1-Pyrrolidinyloxy, 4-((3-(9-acridinylamino)propyl)amino)-2,2,6,6-tetramethyl- stands out due to its combination of structural elements, which confer unique properties such as enhanced fluorescence and potential therapeutic effects. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.
This detailed overview highlights the significance of 1-Pyrrolidinyloxy, 4-((3-(9-acridinylamino)propyl)amino)-2,2,6,6-tetramethyl- in scientific research and its potential applications across multiple fields
属性
CAS 编号 |
59668-66-5 |
|---|---|
分子式 |
C25H33N4O |
分子量 |
405.6 g/mol |
InChI |
InChI=1S/C25H33N4O/c1-24(2)16-18(17-25(3,4)29(24)30)26-14-9-15-27-23-19-10-5-7-12-21(19)28-22-13-8-6-11-20(22)23/h5-8,10-13,18,26H,9,14-17H2,1-4H3,(H,27,28) |
InChI 键 |
LXEOXTCPTFHXLR-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CC(N1[O])(C)C)NCCCNC2=C3C=CC=CC3=NC4=CC=CC=C42)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)





